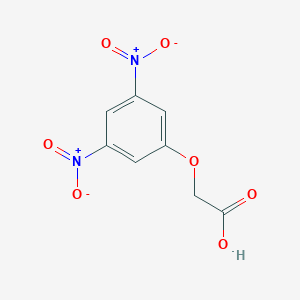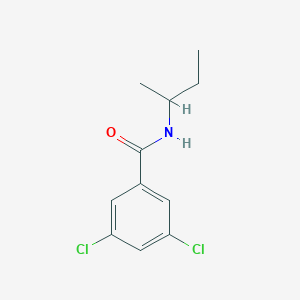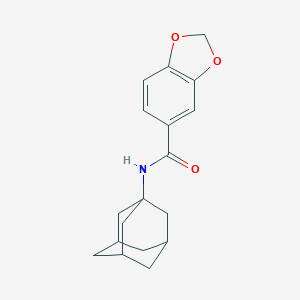
{3,5-Dinitrophenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3,5-Dinitrophenoxy}acetic acid (DNAA) is a synthetic compound that has been widely used in scientific research due to its ability to mimic the biological effects of plant hormones. DNAA is a member of the family of synthetic auxins, which are compounds that mimic the natural plant hormone indole-3-acetic acid (IAA). DNAA has been used in various applications, including plant growth regulation, herbicide development, and as a tool for studying plant physiology.
作用機序
The mechanism of action of {3,5-Dinitrophenoxy}acetic acid is similar to that of natural plant hormones. It binds to specific receptors on the surface of plant cells, triggering a series of biochemical reactions that result in changes in gene expression and cell growth. {3,5-Dinitrophenoxy}acetic acid has been found to have a higher affinity for the auxin receptor than other synthetic auxins, making it a useful tool for studying the role of auxins in plant growth and development.
Biochemical and Physiological Effects:
{3,5-Dinitrophenoxy}acetic acid has been found to have a wide range of biochemical and physiological effects on plants. It has been shown to promote cell division and elongation, regulate root development, and induce the formation of adventitious roots. {3,5-Dinitrophenoxy}acetic acid has also been found to increase the synthesis of certain proteins and enzymes involved in plant growth and development.
実験室実験の利点と制限
One of the main advantages of using {3,5-Dinitrophenoxy}acetic acid in lab experiments is its ability to mimic the effects of natural plant hormones. This allows researchers to study the role of plant hormones in various physiological processes without the need for complex plant growth systems. However, one limitation of using {3,5-Dinitrophenoxy}acetic acid is its potential toxicity to plants at high concentrations. Careful dosing and experimental design are required to ensure that the effects observed are due to the compound itself and not its toxicity.
将来の方向性
There are several potential future directions for research on {3,5-Dinitrophenoxy}acetic acid. One area of interest is the development of new synthetic auxins with improved selectivity and efficacy. Another area of interest is the use of {3,5-Dinitrophenoxy}acetic acid in the development of new herbicides and plant growth regulators. Additionally, {3,5-Dinitrophenoxy}acetic acid could be used as a tool for studying the role of plant hormones in response to environmental stresses such as drought and temperature fluctuations.
合成法
{3,5-Dinitrophenoxy}acetic acid can be synthesized through several methods, including the reaction of 3,5-dinitrophenol with chloroacetic acid in the presence of a base. This method yields {3,5-Dinitrophenoxy}acetic acid as a white crystalline solid with a melting point of 177-179°C.
科学的研究の応用
{3,5-Dinitrophenoxy}acetic acid has been used extensively in scientific research as a tool to study plant growth and development. It has been found to regulate various physiological processes in plants, including cell division, elongation, and differentiation. {3,5-Dinitrophenoxy}acetic acid has also been used to study the mechanism of action of other plant hormones, such as auxins and cytokinins.
特性
製品名 |
{3,5-Dinitrophenoxy}acetic acid |
|---|---|
分子式 |
C8H6N2O7 |
分子量 |
242.14 g/mol |
IUPAC名 |
2-(3,5-dinitrophenoxy)acetic acid |
InChI |
InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-5(9(13)14)1-6(3-7)10(15)16/h1-3H,4H2,(H,11,12) |
InChIキー |
CSEMUAZJBOOLFQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])OCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)







![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)